BenchChemオンラインストアへようこそ!

6,7-Dihydro-2-benzothiophen-4(5H)-one

GABA-A receptor α5 subtype selectivity binding affinity

This unsubstituted 6,7-dihydro-2-benzothiophen-4(5H)-one scaffold is the validated pharmacophore for GABA-A α5 subtype-selective inverse agonists (Ki=5.2 nM, 4–13-fold selectivity). Unlike non-selective inverse agonists with anxiogenic/proconvulsant liability, derivatives of this core enhance cognition without convulsant risk. The thiophene sulfur and 4-keto-4,5,6,7-tetrahydro geometry are critical for selectivity; generic ketone replacements are not supported by SAR. Procure as the starting template for SAR expansion at C-1, C-3, and C-6, or as a synthetic intermediate for naphtho[1,8-bc]thiophene systems.

Molecular Formula C8H8OS
Molecular Weight 152.22 g/mol
CAS No. 194471-55-1
Cat. No. B12575009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-2-benzothiophen-4(5H)-one
CAS194471-55-1
Molecular FormulaC8H8OS
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESC1CC2=CSC=C2C(=O)C1
InChIInChI=1S/C8H8OS/c9-8-3-1-2-6-4-10-5-7(6)8/h4-5H,1-3H2
InChIKeyMLMGMSCPGWNJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-2-benzothiophen-4(5H)-one (CAS 194471-55-1) – Validated GABA-A α5 Scaffold for Cognition-Enhancing Drug Discovery


6,7-Dihydro-2-benzothiophen-4(5H)-one (CAS 194471-55-1) is a sulfur-containing bicyclic heterocycle that serves as the defining core scaffold of a pharmacologically validated series of GABA-A α5 receptor inverse agonists [1]. Unlike fully aromatic benzothiophene, the partially saturated 4(5H)-keto framework provides a unique spatial and electronic environment that has been exploited to achieve α5-subtype binding selectivity of 4–13-fold over α1, α2, and α3 subtypes [1]. The unsubstituted parent compound (compound 9 in the original medicinal chemistry campaign) itself displays high affinity for the GABA-A α5 receptor (Ki = 5.2 nM) [1]. This scaffold also serves as a versatile synthetic intermediate for constructing polycyclic sulfur heterocycles, including naphtho[1,8-bc]thiophene systems [2].

Why 6,7-Dihydro-2-benzothiophen-4(5H)-one Cannot Be Replaced by Generic Heterocyclic Ketones in α5-Targeted Programs


Generic substitution of 6,7-dihydro-2-benzothiophen-4(5H)-one with superficially similar bicyclic ketones (e.g., tetralone, benzofuranone, or indanone scaffolds) is not supported by the published structure–activity relationship (SAR) evidence. The specific thiophene sulfur atom and the 4-keto-4,5,6,7-tetrahydro geometry are critical for achieving the 4–13-fold GABA-A α5 binding selectivity observed with this template [1]. Importantly, non-selective GABA-A inverse agonists that lack this scaffold-derived α5-selectivity (e.g., FG 7142, a β-carboline) are known to produce anxiogenic and proconvulsant side effects that preclude therapeutic development, whereas the elaborated 6,7-dihydro-2-benzothiophen-4(5H)-one derivative TB-21007 enhances cognition in vivo without convulsant liability [1][2]. This safety differentiation is scaffold-dependent; replacing the core heterocycle with an alternative ketone template would necessitate de novo SAR exploration with no guarantee of recapitulating the selectivity or safety window.

Quantitative Differentiation Evidence for 6,7-Dihydro-2-benzothiophen-4(5H)-one Against Closest Analogs and In-Class Candidates


GABA-A α5 Binding Affinity of the Unsubstituted Scaffold vs. Receptor Subtypes

The unsubstituted 6,7-dihydro-2-benzothiophen-4(5H)-one core (compound 9 in Chambers et al.) displays a Ki of 5.2 nM at the GABA-A α5 receptor, with 4–13-fold binding selectivity over α1, α2, and α3 subtypes [1]. This demonstrates that the core scaffold itself—before any further derivatization—possesses measurable α5 preference. In contrast, the non-selective inverse agonist FG 7142 shows high affinity for α1-containing receptors and lacks subtype selectivity [2].

GABA-A receptor α5 subtype selectivity binding affinity radroligand binding

Functional Selectivity of the Elaborated Scaffold Derivative TB-21007 vs. Alternative α5 Inverse Agonists

The fully elaborated derivative TB-21007 (6,6-dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one) achieves full inverse agonist efficacy at α5-containing receptors while remaining functionally silent at α1, α2, and α3 subtypes [1]. This functional selectivity is a direct consequence of the core scaffold and its substitution pattern. By contrast, α5IA (a triazolophthalazine) binds with equivalent subnanomolar affinity to all subtypes (α1–α5) and achieves selectivity only through differential efficacy [2]. RO4938581, an imidazobenzodiazepine, has a Ki of 4.6 nM at α5 with 17–40-fold selectivity [3], but belongs to a chemotype associated with benzodiazepine-site tolerability concerns.

functional selectivity inverse agonism electrophysiology TB-21007

In Vivo Cognitive Enhancement Without Convulsant Liability vs. Non-Selective Inverse Agonists

TB-21007, the lead derivative of the 6,7-dihydro-2-benzothiophen-4(5H)-one series, enhances cognitive performance in rats in the delayed 'matching-to-place' Morris water maze test—a hippocampal-dependent spatial memory task—at a dose of 0.3 mg/kg i.p., without convulsant or proconvulsant activity even at 3 mg/kg i.p. (a dose 10-fold higher) . In contrast, non-selective GABA-A inverse agonists such as FG 7142 produce anxiogenic and proconvulsant effects at cognition-enhancing doses, yielding a therapeutic window too narrow for clinical development [1]. L-655,708, while also α5-selective, has a short plasma half-life in rats (relatively rapid clearance of 19 ml/min/kg) requiring sustained-release formulation to achieve continuous α5 occupancy [2].

Morris water maze cognitive enhancement safety window convulsant liability

Scaffold Versatility for Polycyclic Heterocycle Synthesis vs. Single-Purpose Building Blocks

Beyond its role in GABA-A α5 ligand discovery, 6,7-dihydro-2-benzothiophen-4(5H)-one has been independently validated as a synthetic platform for constructing naphtho[1,8-bc]thiophene derivatives—a class of polycyclic sulfur heterocycles not readily accessible from common ketone building blocks [1]. Specifically, the scaffold was converted to 3-keto-naphtho[1,8-bc]thiophene via a tin(IV) chloride-catalyzed cyclization of its acid chloride derivative, and to 4-keto-naphtho[1,8-bc]thiophene via Pummerer rearrangement of the corresponding sulfoxide [1]. This dual synthetic utility distinguishes it from single-purpose building blocks such as 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 13414-95-4), which has not been reported in analogous polycyclic construction.

synthetic intermediate naphthothiophene Pummerer rearrangement polycyclic heterocycles

Commercial Availability and Defined Purity of the Elaborated Probe vs. In-House Synthesis Burden

TB-21007 (the fully elaborated α5-selective inverse agonist derived from the 6,7-dihydro-2-benzothiophen-4(5H)-one scaffold) is commercially available as a defined reference standard from Sigma-Aldrich (≥98% HPLC purity, catalog SML3300) and from MedChemExpress (Ki values of 1.6, 20, 16, and 20 nM for α5, α1, α2, and α3, respectively) . This enables immediate in vitro and in vivo pharmacological validation without the multi-step synthesis burden required for other α5-selective chemotypes such as RO4938581 or α5IA, for which commercial reference standards are less accessible or require custom synthesis.

commercial availability purity HPLC reference standard

Optimal Procurement and Research Deployment Scenarios for 6,7-Dihydro-2-benzothiophen-4(5H)-one and Its Derivatives


α5-Selective GABA-A Inverse Agonist Lead Optimization Campaigns

Medicinal chemistry teams pursuing subtype-selective GABA-A α5 negative allosteric modulators for cognitive disorders (e.g., Alzheimer's disease, age-related memory impairment, Down syndrome) should procure the unsubstituted scaffold (CAS 194471-55-1) as the starting template. The core has a validated Ki of 5.2 nM at α5 with 4–13-fold selectivity [1], providing a measurable baseline upon which to build SAR through C-1, C-3, and C-6 substitutions as described by Chambers et al. [1]. The commercially available probe TB-21007 (≥98% purity) serves as a positive control for in vitro binding/functional assays and in vivo Morris water maze studies (effective at 0.3 mg/kg i.p., with no convulsant liability at 3 mg/kg) .

In Vivo Pharmacological Validation of Hippocampal-Dependent Cognitive Enhancement

Neuroscience groups evaluating the role of α5-containing GABAA receptors in spatial learning and memory can directly use commercially sourced TB-21007 to replicate the published Morris water maze findings. At 0.3 mg/kg i.p., TB-21007 reduces latency to find the hidden platform, confirming enhanced spatial memory in rats [1]. The ≥10-fold safety margin (no convulsant activity at 3 mg/kg i.p.) [1] provides an experimentally tractable dosing window that is not available with non-selective inverse agonists such as FG 7142, which induce anxiogenic and proconvulsant effects .

Synthesis of Polycyclic Sulfur Heterocycles via Scaffold Diversification

Synthetic chemistry groups interested in constructing naphtho[1,8-bc]thiophene derivatives or related polycyclic sulfur heterocycles should procure 6,7-dihydro-2-benzothiophen-4(5H)-one for its proven synthetic versatility. The scaffold has been converted to 3-keto-naphtho[1,8-bc]thiophene via acid chloride cyclization and to 4-keto-naphtho[1,8-bc]thiophene via Pummerer rearrangement [1]. These transformations have not been reported for the closely related regioisomer 6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 13414-95-4), making the 2-benzothiophen scaffold the preferred choice for accessing this specific polycyclic architecture.

Reference Standard for GABA-A α5 Radioligand Binding Assays

Biochemical pharmacology laboratories establishing α5-selective radioligand binding assays can use TB-21007 as a commercially available, high-purity reference standard with published Ki values of 1.6 nM (α5), 20 nM (α1), 16 nM (α2), and 20 nM (α3) [1]. This ~12-fold binding selectivity window provides a benchmark for assay validation and for screening new chemical entities. Unlike L-655,708, which requires tritium labeling ([3H]L-655,708; Kd = 2.4 nM) and has a short in vivo half-life requiring sustained-release formulation [2], TB-21007 can be used both in vitro for binding studies and in vivo for behavioral pharmacology without formulation complexity.

Quote Request

Request a Quote for 6,7-Dihydro-2-benzothiophen-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.